5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
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Overview
Description
5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid: is a synthetic organic compound primarily used in peptide synthesis. It is a derivative of D-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is protected by a tert-butyl (OtBu) ester. This compound is a white crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 9-Fluorenylmethanol: The synthesis begins with the reaction of 9-fluorenylmethanol with dimethylformamide (DMF) under basic conditions to form 9-fluorenylmethanol amide.
Formation of Fmoc-D-Glu: The next step involves reacting D-glutamic acid with 9-fluorenylmethanol amide under basic conditions to produce Fmoc-D-Glu.
Protection with Tert-Butyl Ester: Finally, Fmoc-D-Glu is reacted with tert-butyl chloroformate (OtBu-Cl) under basic conditions to yield 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid undergoes deprotection reactions to remove the Fmoc and OtBu groups.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Piperidine: Used for Fmoc deprotection.
Trifluoroacetic Acid (TFA): Used for OtBu deprotection.
Base (e.g., Sodium Hydroxide): Used in the initial synthesis steps.
Major Products Formed:
Fmoc-D-Glu: Formed after deprotection of the OtBu group.
D-Glu: Formed after complete deprotection of both Fmoc and OtBu groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein engineering and structural biology.
Medicine:
Drug Development: Peptides synthesized using this compound are investigated for their potential as therapeutic agents in various diseases.
Industry:
Mechanism of Action
Mechanism: 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid acts as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing it from reacting prematurely, while the OtBu group protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow the amino and carboxyl groups to react and form peptide bonds .
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways as it is primarily used as a building block in peptide synthesis. the peptides synthesized using this compound can have various biological targets and pathways depending on their sequence and structure .
Comparison with Similar Compounds
Fmoc-D-Leu(OtBu)-OH: Similar in structure but with leucine instead of glutamic acid.
Fmoc-D-Met(OtBu)-OH: Similar in structure but with methionine instead of glutamic acid.
Fmoc-D-Phe(OtBu)-OH: Similar in structure but with phenylalanine instead of glutamic acid.
Uniqueness: 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid is unique due to the presence of the D-glutamic acid residue, which imparts specific properties to the peptides synthesized using this compound. The D-configuration of the amino acid can influence the peptide’s stability, resistance to enzymatic degradation, and overall biological activity .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKXCALUHMPIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868056 |
Source
|
Record name | 5-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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